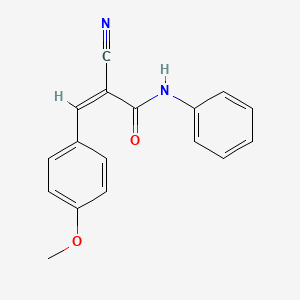

(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide” is a compound that contains a cyano group (-CN), a methoxyphenyl group (an aromatic ring with a methoxy group), and a phenylacrylamide group (a phenyl group attached to an acrylamide). The “Z” in its name indicates the configuration of the double bond in the molecule .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the conjugated system of double bonds. The presence of the aromatic ring would contribute to the stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the cyano and methoxy groups in this compound would likely make it polar, affecting its solubility and reactivity .科学的研究の応用

Corrosion Inhibition

(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide and its derivatives have been researched for their potential as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. They found that these compounds were effective corrosion inhibitors, demonstrating high efficiencies and following chemical adsorption and Langmuir isotherm behavior.

Optoelectronic Properties

Research on 3-aryl-2-cyano acrylamide derivatives, including this compound, has revealed their significance in optoelectronics. A study by Song et al. (2015) synthesized these derivatives and observed varying optical properties due to different stacking modes. This study highlighted their potential in the development of optoelectronic devices.

Crystal Packing Analysis

In crystallography, the study of crystal packing interactions of similar compounds has been significant. Zhang, Wu, & Zhang (2011) investigated compounds closely related to this compound, revealing complex interactions like N⋯π and O⋯π in their crystal packing.

作用機序

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors .

Mode of Action

It’s worth noting that similar compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents, binding to alpha receptors to mediate their effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can impact the stability of a compound . .

将来の方向性

特性

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20)/b14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDAFVBXRVRMDP-KAMYIIQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)